molecular formula C18H9Cl2N3O5 B4721732 N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide

N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide

Cat. No. B4721732
M. Wt: 418.2 g/mol
InChI Key: CNMGVZYNLXVKNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide, also known as Furazolidone, is a synthetic nitrofuran derivative that has been widely used in veterinary medicine as an antibacterial and antiprotozoal agent. Furazolidone is a broad-spectrum antibiotic that is effective against both Gram-positive and Gram-negative bacteria, as well as some protozoa.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide is not fully understood, but it is believed to involve the inhibition of bacterial and protozoal enzymes involved in energy metabolism. N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide is a prodrug that is converted to its active form in the bacterial or protozoal cell. The active form of N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide then binds to and inhibits the activity of enzymes such as NADH dehydrogenase and fumarate reductase, which are involved in the electron transport chain of the cell. This leads to a disruption in energy metabolism and ultimately cell death.
Biochemical and Physiological Effects:
N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide has been shown to have a number of biochemical and physiological effects. It has been reported to inhibit the growth of bacterial biofilms, which are communities of bacteria that are resistant to antibiotics. N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory bowel disease. In addition, N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide has been reported to have antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide has several advantages for lab experiments. It is a broad-spectrum antibiotic that is effective against a wide range of bacteria and protozoa. It is also relatively inexpensive and easy to obtain. However, N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide has some limitations for lab experiments. It can be toxic to mammalian cells at high concentrations, and it has been reported to have mutagenic and carcinogenic properties. Therefore, caution should be exercised when using N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide in lab experiments.

Future Directions

There are several future directions for the research of N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide. One area of research is the development of new derivatives of N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide that have improved antibacterial and antiprotozoal properties. Another area of research is the investigation of the potential use of N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide in the treatment of other diseases, such as cancer and inflammatory bowel disease. In addition, more research is needed to fully understand the mechanism of action of N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide and its biochemical and physiological effects.

Scientific Research Applications

N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide has been extensively studied for its antibacterial and antiprotozoal properties. It has been shown to be effective against a wide range of bacteria, including Escherichia coli, Salmonella typhi, Staphylococcus aureus, and Streptococcus pyogenes, as well as protozoa such as Giardia lamblia and Trichomonas vaginalis. N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide has also been investigated for its potential use in the treatment of Helicobacter pylori infection, which is a major cause of gastric ulcers and gastric cancer.

properties

IUPAC Name

N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9Cl2N3O5/c19-10-2-4-14-13(8-10)22-18(28-14)9-1-3-11(20)12(7-9)21-17(24)15-5-6-16(27-15)23(25)26/h1-8H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMGVZYNLXVKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)C4=CC=C(O4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide
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N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide
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N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide

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